C22H24N3NaO7S

Pharmacokinetics Elimination Half-Life Dosing Regimen

Ertapenem Sodium (CAS: 153773-82-1) is a synthetic, long-acting 1-β-methyl carbapenem antibiotic. It is characterized as the monosodium salt of ertapenem, with the molecular formula C22H24N3NaO7S and a molecular weight of 497.5 g/mol.

Molecular Formula C22H24N3NaO7S
Molecular Weight 497.5 g/mol
CAS No. 153773-82-1
Cat. No. B057129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22H24N3NaO7S
CAS153773-82-1
Synonyms(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt;  [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car
Molecular FormulaC22H24N3NaO7S
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+]
InChIInChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1
InChIKeyZXNAQFZBWUNWJM-HRXMHBOMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or light yellow powder
Solubility2.86e-01 g/L

Ertapenem Sodium (153773-82-1): A Differentiated Carbapenem for Targeted Antibacterial Research


Ertapenem Sodium (CAS: 153773-82-1) is a synthetic, long-acting 1-β-methyl carbapenem antibiotic [1]. It is characterized as the monosodium salt of ertapenem, with the molecular formula C22H24N3NaO7S and a molecular weight of 497.5 g/mol [2]. This compound functions as a beta-lactam antibiotic, exerting its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), with a preference for PBPs 2 and 3 [1].

Why Ertapenem Sodium (153773-82-1) Cannot Be Substituted by Other Carbapenems in Research Protocols


While Ertapenem shares a beta-lactam mechanism with other carbapenems like Meropenem and Imipenem, its unique pharmacokinetic (PK) and pharmacodynamic (PD) profile creates a distinct scientific and therapeutic niche [1]. Critical differences in elimination half-life, protein binding, and antimicrobial spectrum mean that substituting Ertapenem with a faster-clearing, broader-spectrum analog will invalidate results from models that depend on its specific in vivo exposure or its selective activity against Enterobacteriaceae and anaerobes while sparing non-fermenters [2][3]. Generic substitution fails because the quantitative PK parameters and spectrum of activity are not interchangeable.

Quantitative Evidence Differentiating Ertapenem Sodium (153773-82-1) from its Closest Analogs


Extended Elimination Half-Life Permits Once-Daily Dosing, Differentiating from Meropenem and Imipenem

Ertapenem Sodium demonstrates a significantly longer elimination half-life compared to Meropenem and Imipenem in humans. This fundamental PK difference is the basis for its once-daily dosing regimen, a key differentiator from other carbapenems that require multiple daily administrations [1][2].

Pharmacokinetics Elimination Half-Life Dosing Regimen

High Plasma Protein Binding Drives Extended Half-Life, Distinguishing from Other Carbapenems

Ertapenem Sodium is highly bound to human plasma proteins, a characteristic that is dose-dependent and quantitatively distinct from other carbapenems, which have low protein binding. This high protein binding contributes directly to its extended half-life [1][2].

Pharmacokinetics Protein Binding Half-Life

Superior In Vitro Potency Against Enterobacteriaceae Compared to Imipenem

Against a collection of clinical Enterobacteriaceae isolates, Ertapenem Sodium demonstrates significantly lower Minimum Inhibitory Concentration (MIC) values, indicating superior in vitro potency compared to Imipenem [1].

Antimicrobial Activity MIC Enterobacteriaceae

Clinical Non-Inferiority to Ceftriaxone for Community-Acquired Pneumonia (CAP) and Skin Infections (SSTI)

In a randomized, multicenter clinical trial, Ertapenem Sodium demonstrated high clinical success rates that were comparable to Ceftriaxone for the treatment of Community-Acquired Pneumonia (CAP) and Skin and Soft Tissue Infections (SSTI) in pediatric patients [1].

Clinical Trial Efficacy Ceftriaxone

Lacks Reliable Activity Against Pseudomonas aeruginosa and Acinetobacter spp.

A key differentiator of Ertapenem's spectrum is its limited activity against non-fermenting Gram-negative bacteria, specifically Pseudomonas aeruginosa and Acinetobacter spp., a characteristic consistently reported across multiple studies [1][2].

Antimicrobial Spectrum Pseudomonas Acinetobacter

High Aqueous Solubility Enables Flexible Formulation for In Vitro and In Vivo Studies

Ertapenem Sodium demonstrates high solubility in both water and DMSO, which is critical for preparing dosing solutions for in vitro assays and in vivo animal models. Its solubility profile is comparable to or better than Meropenem in water [1][2].

Formulation Solubility In Vivo Studies

Optimal Research Applications for Ertapenem Sodium (153773-82-1) Based on Differential Evidence


In Vivo Murine Infection Models Requiring Once-Daily Dosing

Ertapenem Sodium is the optimal choice for researchers conducting in vivo efficacy studies in mice or rats where a once-daily dosing regimen is preferred or required. Its extended half-life (~4 hours in humans, which translates to a longer exposure in rodents compared to Imipenem or Meropenem) allows for less frequent handling of animals, reducing stress and experimental variability [1][2]. This is a direct application of its superior pharmacokinetic profile established in Section 3.

Selective Study of Enterobacteriaceae in Mixed Anaerobic Infections

In studies of complicated intra-abdominal or pelvic infections where the focus is on Enterobacteriaceae and anaerobic pathogens, Ertapenem is the preferred reagent. Its superior in vitro potency against Enterobacteriaceae and excellent anti-anaerobic activity, combined with its lack of reliable activity against Pseudomonas aeruginosa, allows for a more targeted investigation of the pathogenic role of these organisms without confounding effects on non-fermenters [1][2].

Clinical Comparator Studies for Community-Acquired Pneumonia (CAP)

Ertapenem Sodium serves as a validated comparator in clinical trial design for new therapies targeting Community-Acquired Pneumonia (CAP). Its proven clinical non-inferiority to Ceftriaxone, a standard-of-care agent, provides a robust benchmark for evaluating novel anti-infectives in this indication [1]. This application is directly supported by the clinical evidence from Section 3.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of High Protein Binding

Ertapenem is an ideal tool compound for investigating the impact of high, concentration-dependent protein binding on antimicrobial PK/PD relationships. Its ~95% binding to human plasma proteins is quantitatively distinct from other carbapenems, making it a unique model for studying the effects of protein binding on drug distribution, clearance, and the relationship between total and free drug concentrations in both in vitro and in vivo systems [1].

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